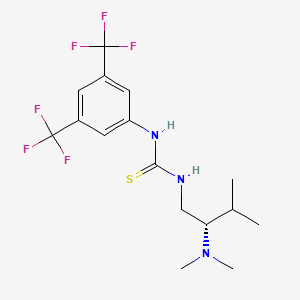

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3,5-bis(trifluoroMethyl)phenyl]-N’-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea” is a derivative of thiourea. Thiourea derivatives have been used extensively as organocatalysts in organic chemistry over the last decade . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Molecular Structure Analysis

The molecular structure of this compound involves a thiourea core, which is a functional group characterized by a nitrogen atom double-bonded to a carbonyl carbon atom, which is in turn single-bonded to a sulfur atom . The molecule also contains a 3,5-bis(trifluoromethyl)phenyl group and a 2-(diMethylaMino)-3-Methylbutyl group attached to the nitrogen atoms of the thiourea core .Chemical Reactions Analysis

Thiourea derivatives, including this compound, are known for their ability to act as catalysts in various organic reactions . They can activate substrates and stabilize developing negative charges in transition states, which makes them useful in promoting organic transformations .Applications De Recherche Scientifique

Catalyst Development in Organic Chemistry One of the significant applications of N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea, commonly recognized for its role in catalyst development within organic chemistry, involves its utility in promoting organic transformations. This compound, often highlighted for its use in H-bond organocatalysts, has been instrumental in the development of new reactions. Its unique structure allows for the activation of substrates and stabilization of developing charges through double hydrogen bonding, significantly impacting the field of organocatalysis and organic synthesis (Zhang, Bao, & Xing, 2014).

Hydrogen-Bonding Catalysis Another pivotal application is observed in hydrogen-bonding catalysis, where the compound has been used effectively for the oxidation of sulfides, showcasing its potency even at minimal loading conditions. This application underscores its role in facilitating high-yield and selective transformations, a testament to its efficiency and the potential for green chemistry applications (Russo & Lattanzi, 2009).

Chemoselective Oxidations and Polymerization Furthermore, the compound's utility extends to chemoselective oxidations and living ring-opening polymerization of α-amino acid N-carboxyanhydrides. Its role in these processes highlights the versatility and efficiency of thiourea-based catalysts in a wide range of polymer synthesis and functional group transformations, providing a foundation for further exploration in material science and organic synthesis (Zhao, Gnanou, & Hadjichristidis, 2015).

Antibacterial and Anti-MRSA Activity Notably, derivatives of this compound have exhibited promising antibacterial and anti-MRSA activities, indicating potential applications in developing new antibiotics or antimicrobial agents. This aspect of research opens new avenues for therapeutic applications, addressing the growing concern over antibiotic resistance (Dolan et al., 2016).

Spectroscopic Characterization The compound's structural and spectroscopic characterization has been a subject of interest, providing insights into its molecular vibrations and interactions. These studies contribute to a deeper understanding of the compound's properties and its interactions in various chemical contexts, aiding in the design of more efficient catalysts and functional materials (Bhuvaneswari et al., 2017).

Mécanisme D'action

Target of Action

It is known that this compound is a type of (thio)urea derivative . (Thio)urea derivatives are often used as organocatalysts in organic chemistry .

Mode of Action

The compound’s mode of action involves activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives .

Biochemical Pathways

It is known that (thio)urea derivatives, including this compound, are used extensively in promoting organic transformations .

Result of Action

It is known that (thio)urea derivatives, including this compound, play a very important role in the development of h-bond organocatalysts .

Action Environment

It is known that (thio)urea derivatives, including this compound, are used extensively in various organic transformations , suggesting that they may be robust to a variety of reaction conditions.

Orientations Futures

Propriétés

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-2-(dimethylamino)-3-methylbutyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPDTNXZGWVLK-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2796207.png)

![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride](/img/structure/B2796209.png)

![2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2796215.png)

![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)

![7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2796221.png)

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)

![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B2796225.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide](/img/structure/B2796229.png)